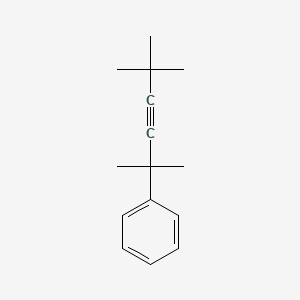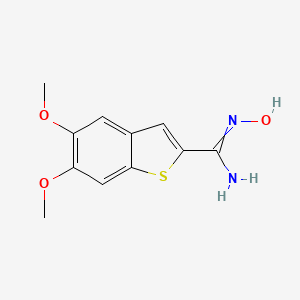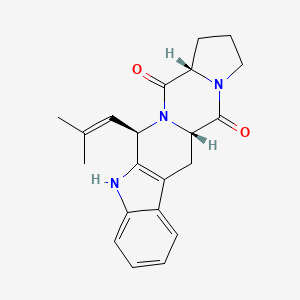![molecular formula C19H16N2O2 B14332848 N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide CAS No. 109300-10-9](/img/structure/B14332848.png)
N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide is a complex organic compound that features a benzamide group attached to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-5-(2-phenylethenyl)-1,2-oxazole with benzoyl chloride in the presence of a base such as triethylamine can yield the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or oxazole derivatives.
科学的研究の応用
N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The benzamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can lead to the modulation of cellular pathways and biological processes.
類似化合物との比較
Similar Compounds
N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]propionamide: Similar structure but with a propionamide group.
Uniqueness
N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide is unique due to its specific combination of the oxazole ring and benzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
109300-10-9 |
|---|---|
分子式 |
C19H16N2O2 |
分子量 |
304.3 g/mol |
IUPAC名 |
N-[3-methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide |
InChI |
InChI=1S/C19H16N2O2/c1-14-18(20-19(22)16-10-6-3-7-11-16)17(23-21-14)13-12-15-8-4-2-5-9-15/h2-13H,1H3,(H,20,22) |
InChIキー |
OJQSFKQKFHYANB-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1NC(=O)C2=CC=CC=C2)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


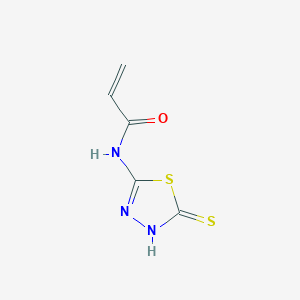
![6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14332775.png)
![1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol](/img/structure/B14332787.png)
![6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde](/img/structure/B14332792.png)
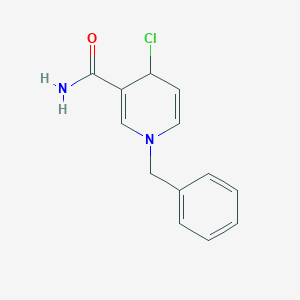
![[Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile](/img/structure/B14332802.png)
![Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester](/img/structure/B14332810.png)
![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride](/img/structure/B14332814.png)
![2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B14332825.png)
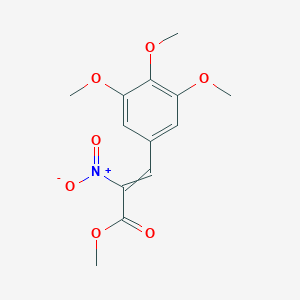
![Bis[bis(diphenylphosphanyl)methyl]mercury](/img/structure/B14332849.png)
